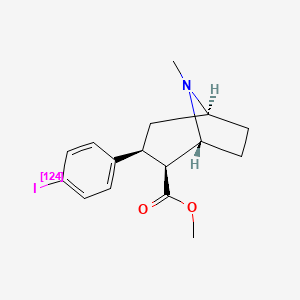
Iometopane I-124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN ist eine radioaktiv markierte Verbindung, die hauptsächlich in der medizinischen Bildgebung verwendet wird. Es ist ein Derivat von Tropan und bekannt für seine Fähigkeit, an den Dopamintransporter zu binden, was es nützlich für die Untersuchung neurologischer Erkrankungen wie der Parkinson-Krankheit macht .
Vorbereitungsmethoden
Die Synthese von JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Jodierung einer Vorläuferverbindung, gefolgt von der Reinigung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Jod-124, einem radioaktiven Isotop, und verschiedener organischer Lösungsmittel und Katalysatoren, um die Reaktion zu ermöglichen . Industrielle Produktionsverfahren sind ähnlich, aber auf eine größere Produktion der Verbindung für den klinischen Einsatz ausgelegt.
Analyse Chemischer Reaktionen
Radioiodination Mechanisms
Iometopane I-124 is synthesized through two primary radioiodination strategies:
Electrophilic Substitution
-
Reaction Overview : Electrophilic iodination occurs at electron-rich aromatic positions of the precursor molecule. Iodine-124 is introduced using oxidizing agents like hydrogen peroxide or chloramine-T to generate the electrophilic iodine species (I⁺) .
H2O2+2H++2I−→I2+2H2O Precursor+I2→Iometopane I-124+HI -
Conditions : Reactions are performed in polar aprotic solvents (e.g., dimethyl sulfoxide) at 60–80°C for 30–60 minutes .
Nucleophilic Exchange
-
Reaction Overview : Nucleophilic displacement leverages iodide-124 (¹²⁴I⁻) reacting with a pre-activated precursor (e.g., trialkylstannane or boronic ester derivatives) .
R-Sn(CH3)3+Na124I→R-124I+Sn(CH3)3Na -
Advantages : Higher radiochemical purity (>95%) and reduced carrier iodine contamination .
Reaction Optimization Parameters
Key variables influencing yield and purity include:
Isotopic Contaminants
-
I-125 and I-123 : Arise from competing nuclear reactions during iodine-124 production (e.g., ¹²⁵Te(p,n)¹²⁵I and ¹²⁴Te(p,2n)¹²³I) .
%I-125 impurity=N⋅σ⋅S+N′⋅σ′⋅SN∗⋅σ∗∗⋅S′×100Where N = isotopic abundance, σ = cross-section, S = saturation factor .
Chemical Byproducts
-
Unreacted precursor and hydrolyzed derivatives are removed via HPLC, achieving >98% radiochemical purity .
Comparative Analysis of Labeling Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic | 70–85 | 90–95 | Simplicity, no precursor derivatization | Risk of over-oxidation |
| Nucleophilic | 80–95 | 95–99 | High specificity, minimal byproducts | Requires complex precursor activation |
Wissenschaftliche Forschungsanwendungen
JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Bindungseigenschaften von Tropanderivaten und ihre Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.
Biologie: Es hilft beim Verständnis der Rolle von Dopamintransportern in neurologischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN umfasst die Bindung an den Dopamintransporter. Diese Bindung hemmt die Wiederaufnahme von Dopamin und erhöht so seine Verfügbarkeit im synaptischen Spalt. Dieser Mechanismus ist entscheidend für seinen Einsatz in bildgebenden Studien, da er die Visualisierung der Dopamintransporterdichte und -verteilung im Gehirn ermöglicht .
Wirkmechanismus
The mechanism of action of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of dopamine transporter density and distribution in the brain .
Vergleich Mit ähnlichen Verbindungen
JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN ist einzigartig in seiner hohen Affinität zum Dopamintransporter und der Verwendung von Jod-124 als Radiolabel. Ähnliche Verbindungen umfassen:
JOD-123-markiertes 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN: Wird für ähnliche bildgebende Zwecke verwendet, jedoch mit einem anderen radioaktiven Isotop.
Fluor-18-markierte Verbindungen: Diese werden ebenfalls in bildgebenden Studien verwendet, haben aber unterschiedliche pharmakokinetische Eigenschaften und bildgebende Merkmale.
Diese Vergleiche unterstreichen die Einzigartigkeit von JOD (124I) 2BETA-CARBOMETHOXY-3BETA-(4 JODPHENYL)-TROPAN in Bezug auf sein Radiolabel und seine Bindungseigenschaften.
Eigenschaften
CAS-Nummer |
173790-42-6 |
|---|---|
Molekularformel |
C16H20INO2 |
Molekulargewicht |
382.24 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-3-(4-(124I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-3 |
InChI-Schlüssel |
SIIICDNNMDMWCI-IWFZPERZSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[124I])C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















